molecular formula C40H53N7O6S2 B600879 Hydroxy Cobicistat CAS No. 1051463-40-1

Hydroxy Cobicistat

Número de catálogo B600879
Número CAS: 1051463-40-1
Peso molecular: 792.02
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroxy Cobicistat is a derivative of Cobicistat, a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . It is used as a pharmacokinetic enhancer to increase the systemic exposure of certain antiretroviral medications, thereby enabling increased anti-viral activity at a lower dosage . Unlike Ritonavir, another pharmacokinetic enhancer, Hydroxy Cobicistat does not have anti-HIV activity of its own .


Molecular Structure Analysis

The molecular formula of Hydroxy Cobicistat is C40H53N7O6S2 . It has a molar mass of 792.0 g/mol . The IUPAC name for Hydroxy Cobicistat is 1,3-thiazol-5-ylmethyl N- [ (2R,5R)-5- [ [ (2S)-2- [ [ [2- (2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate .


Chemical Reactions Analysis

Hydroxy Cobicistat is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) isoforms . The inhibition of CYP3A-mediated metabolism by Hydroxy Cobicistat increases the systemic exposure of CYP3A substrates .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug-Drug Interactions

  • Absence of Interactions with GHB

    A study by Moltó et al. (2021) found no significant pharmacokinetic or pharmacodynamic drug-drug interactions between cobicistat and γ-hydroxybutyric acid (GHB).

  • Enhancing Intestinal Absorption

    Research by Lepist et al. (2012) demonstrated that cobicistat inhibits intestinal efflux transporters, thereby increasing the absorptive flux of HIV protease inhibitors and other drugs.

  • Effect on Glomerular Filtration Rate

    A study by German et al. (2012) evaluated cobicistat's effect on glomerular filtration rate, noting that it affects estimated glomerular filtration rate (eGFR) but not the actual GFR.

  • Inhibitor of Human CYP3A

    Xu et al. (2010) identified cobicistat as a potent, selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes, suggesting reduced liability for drug interactions compared to other inhibitors.

Pharmacoenhancement and Clinical Efficacy

  • Pharmacoenhancer of Atazanavir

    A 2013 study by Gallant et al. compared cobicistat to ritonavir as pharmacoenhancers of atazanavir, finding comparable efficacy and safety profiles.

  • Review of Use as Pharmacokinetic Enhancer

    Deeks (2014) reviewed cobicistat's role as a pharmacokinetic enhancer of HIV-1 protease inhibitors, highlighting its lower potential for drug interactions and no anti-HIV activity.

  • Effect on COVID-19 Treatment

    Research by Mitjà et al. (2020) investigated hydroxychloroquine alone or in combination with cobicistat-boosted darunavir for treating mild COVID-19, finding no significant benefit.

Analytical and Experimental Studies

  • UV Spectrophotometric Determination

    A study by Saha and Ahmed (2014) developed a UV spectrophotometric method for determining cobicistat in bulk form.

  • Metabolic Pathways and Enzymes

    Wang et al. (2016) profiled cobicistat's metabolic pathways, identifying CYP3A4 and CYP2D6 as major enzymes contributing to its metabolism.

  • Stability Indicating Spectrophotometric Method

    Research by Harini and Pawar Akm (2018) developed a spectrophotometric method for simultaneous determination of cobicistat and other drugs in pharmaceutical dosage forms.

Safety And Hazards

Hydroxy Cobicistat is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

The future of Hydroxy Cobicistat and similar compounds lies in their potential to enhance the efficacy of antiretroviral drugs without risking the selection of potential drug-resistant HIV variants . Research is ongoing to develop new long-acting therapies, particularly those involving novel drug candidates such as Hydroxy Cobicistat .

Propiedades

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDCQPXIILFDPF-FAJRIDIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Cobicistat

CAS RN

1051463-40-1
Record name Hydroxy cobicistat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Cobicistat
Reactant of Route 2
Reactant of Route 2
Hydroxy Cobicistat
Reactant of Route 3
Reactant of Route 3
Hydroxy Cobicistat
Reactant of Route 4
Reactant of Route 4
Hydroxy Cobicistat
Reactant of Route 5
Hydroxy Cobicistat
Reactant of Route 6
Reactant of Route 6
Hydroxy Cobicistat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.